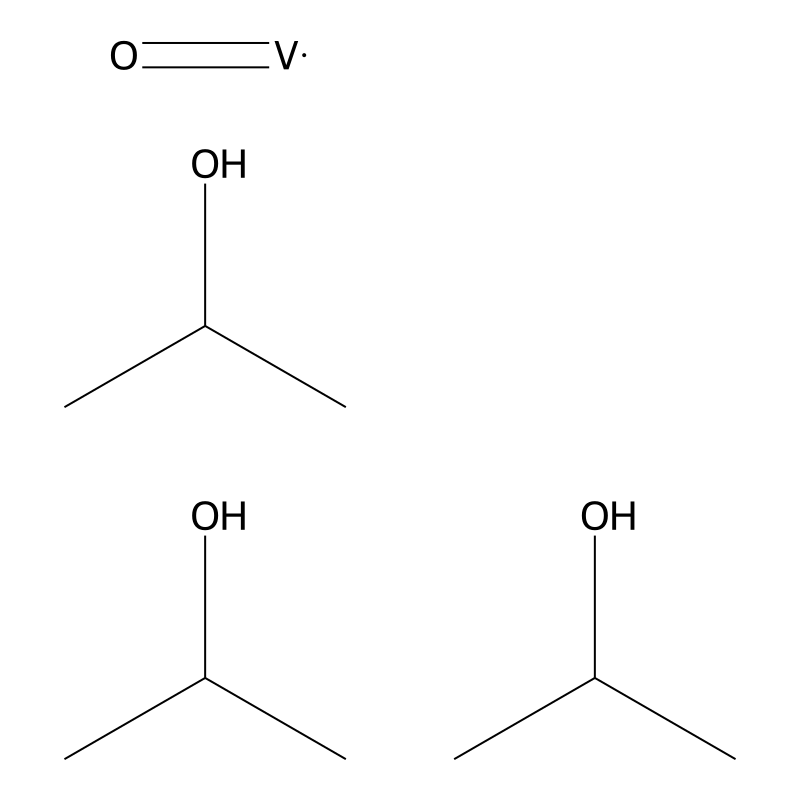

Vanadium(V) oxytriisopropoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalysis

One prominent application of TiVO lies in its potential as a catalyst. Its ability to oxidize various organic molecules makes it a promising candidate for several organic reactions, including:

- Epoxidation: Converting alkenes (double bonds) into epoxides (cyclic ethers) is essential in the synthesis of pharmaceuticals and other fine chemicals. Studies have shown TiVO's effectiveness in epoxidizing various alkenes with good yields and selectivities. (Source: A highly active and selective vanadium(V) catalyst system for the epoxidation of styrene with tert-butyl hydroperoxide)

- Alkene metathesis: This reaction involves the rearrangement of carbon-carbon double bonds in alkenes, leading to the formation of new molecules. TiVO has been explored as a catalyst for metathesis reactions, offering potential for efficient synthesis of complex organic molecules. (Source: Metathesis of styrene derivatives catalyzed by triisopropoxyvanadium(V) chloride)

Researchers are actively investigating the development of TiVO-based catalysts with improved activity, selectivity, and recyclability to make them more practical for various industrial applications.

Material Science

Triisopropoxyvanadium(V) oxide's unique properties also make it relevant in the field of material science. Studies have explored its potential use in:

- Electrochromic materials: These materials change color upon application of an electric potential. TiVO exhibits electrochromic behavior, making it a candidate for display technology and smart windows. (Source: Electrochromic properties of triisopropoxyvanadium(V) oxide thin films)

- Photocatalysis: Utilizing light to drive chemical reactions holds significant promise for various applications. Research suggests that TiVO possesses photocatalytic activity, potentially enabling its use in water purification or degradation of environmental pollutants. (Source: Photocatalytic properties of triisopropoxyvanadium(V) oxide thin films: )

Vanadium(V) oxytriisopropoxide is an organometallic compound with the chemical formula . It appears as a yellow volatile liquid and is known for its reactivity and utility in various chemical processes. This compound serves as a precursor for vanadium oxides and is commonly utilized in laboratory settings due to its properties as a metal alkoxide. The compound is classified as diamagnetic, meaning it does not exhibit magnetic properties in the absence of an external magnetic field .

In this reaction, vanadyl trichloride reacts with isopropanol to yield vanadium(V) oxytriisopropoxide and hydrochloric acid. Additionally, vanadium compounds, including vanadium(V) oxytriisopropoxide, can act as catalysts in oxidation reactions, such as the conversion of sulfur dioxide to sulfur trioxide in the Contact Process for sulfuric acid production .

The primary method for synthesizing vanadium(V) oxytriisopropoxide involves the alcoholysis of vanadyl trichloride with isopropanol. This process typically occurs under controlled conditions to ensure the complete reaction and minimize by-products. Other synthetic routes may include the use of different alcohols or solvents, but the method involving isopropanol remains the most common due to its efficiency and yield .

Vanadium(V) oxytriisopropoxide finds applications in various fields:

- Catalysis: It serves as a precursor for catalysts used in organic synthesis and industrial processes.

- Material Science: The compound is utilized in the preparation of vanadia-doped silica aerogels, which have applications in insulation and filtration technologies .

- Chemical Research: It acts as a reagent in the synthesis of other vanadium-containing compounds.

Vanadium(V) oxytriisopropoxide shares similarities with other vanadium alkoxides and oxides. Below are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Vanadyl isopropoxide | Commonly used as a precursor for vanadium oxides | |

| Vanadium(V) oxide | Widely used as a catalyst in industrial processes | |

| Vanadyl acetylacetonate | Exhibits different solubility and reactivity |

Uniqueness: Vanadium(V) oxytriisopropoxide's distinctiveness lies in its specific alkoxide structure that allows for versatile reactivity compared to other vanadium compounds. Its application as a building block for more complex organometallic structures further highlights its significance within this class of compounds .

Vanadium(V) oxytriisopropoxide represents an important entry point into vanadium coordination chemistry, featuring a central vanadium atom in the +5 oxidation state coordinated with one oxo group and three isopropoxide ligands. This arrangement creates a stable yet reactive complex that serves as an excellent starting material for further derivatization. The compound is typically obtained as a colorless to yellow-green or gold liquid, with physical properties that facilitate its handling in laboratory settings.

Physical and Chemical Properties

The fundamental properties of VO(OiPr)₃ are crucial for understanding its behavior as a precursor in synthetic chemistry. The compound exhibits the following characteristics:

The diamagnetic nature of VO(OiPr)₃ makes it amenable to characterization by NMR spectroscopy, facilitating its structural analysis and purity assessment. This property is particularly valuable when monitoring reactions and verifying the integrity of the precursor prior to its incorporation into more complex systems.

Synthetic Routes

The primary synthetic route to vanadium(V) oxytriisopropoxide involves the alcoholysis of vanadyl trichloride according to the following reaction:

VOCl₃ + 3 HOCH(CH₃)₂ → VO(OCH(CH₃)₂)₃ + 3 HCl

This straightforward transformation provides access to high-purity material when conducted under appropriate conditions. The reaction proceeds readily at ambient temperatures, though careful control of reaction parameters is necessary to minimize side reactions and ensure optimal yields. The evolution of hydrogen chloride during the synthesis necessitates adequate ventilation and appropriate safety measures.

Applications as a Precursor

VO(OiPr)₃ serves as an essential precursor for several important applications:

- Building block for neutral oxovanadium complexes containing both ethoxide and acetylacetonate ligands

- Precursor for thermal atomic layer deposition (ALD) of vanadium pentoxide thin films

- Starting material for supported vanadium oxide catalysts

- Reactant for the synthesis of multinuclear vanadium oxide clusters

The versatility of vanadium(V) oxytriisopropoxide as a precursor stems from its well-defined structure and reactivity, allowing for controlled transformation into more complex vanadium species with tailored properties for specific applications.

Ligand Exchange Reactions with Acetylacetonate and Alkoxide Derivatives

A defining characteristic of vanadium(V) oxytriisopropoxide is its capacity to undergo facile ligand exchange reactions, a property that enables the synthesis of diverse vanadium complexes with modified reactivity profiles. Ligand exchange in vanadium(V) alkoxides is notably rapid, allowing for the straightforward preparation of mixed-ligand species under mild conditions.

Acetylacetonate Derivatives

The reaction between VO(OiPr)₃ and acetylacetone (Hacac) leads to the formation of mixed oxovanadium(V) complexes featuring both alkoxide and acetylacetonate ligands. These transformations can be controlled to yield a series of compounds with varying ratios of alkoxide to acetylacetonate coordination:

- Mononuclear complexes: [V₂O₂(μ-OCH₃)₂(acac)₂(OCH₃)₂]

- Dinuclear complexes: [V₂O₂(μ-OCH₃)₂(acac)₂(OCH₃)₂]

- Trinuclear complexes: Various configurations with both alkoxide and acetylacetonate ligands

- Tetranuclear complexes: [V₄O₄(μ-O)₂(μ-OCH₃)₂(μ₃-OCH₃)₂(acac)₂(OCH₃)₂]

The incorporation of acetylacetonate ligands into these structures significantly influences their stability and catalytic properties. The acetylacetonate ligand, with its bidentate coordination mode, often leads to complexes with enhanced thermal stability compared to their all-alkoxide counterparts.

Alcohol Exchange Reactions

The isopropoxide ligands of VO(OiPr)₃ readily participate in exchange reactions with other alcohols, yielding derivatives with modified steric and electronic properties. These exchanges can be leveraged to fine-tune the reactivity and solubility characteristics of the resulting vanadium complexes:

- Exchange with methanol yields methoxy derivatives with increased polarity

- Exchange with sterically demanding alcohols provides complexes with enhanced stability against hydrolysis

- Exchange with functionalized alcohols introduces additional reactive sites or specific recognition elements

A notable example of the practical application of these exchange reactions is observed in the catalytic epoxidation of allylic alcohols. While VO(acac)₂ is commonly employed as the precatalyst, its transformation in situ often involves interaction with alkylhydroperoxides to form active vanadium(V) species, which can be conceptualized as derivatives of structures related to VO(OiPr)₃. This catalytic system demonstrates remarkable regioselectivity, as exemplified by the epoxidation of geraniol, where the allylic double bond is selectively oxidized with 98% isomeric purity.

Cluster Assembly Strategies Using VO(OiPr)₃ as Molecular Building Block

The ability of vanadium(V) oxytriisopropoxide to serve as a molecular building block for the assembly of oligomeric and polynuclear vanadium oxide clusters represents one of its most significant applications in inorganic synthesis. These clusters often feature intricate arrangements of vanadium atoms bridged by oxo and alkoxo ligands, creating structures with unique electronic and magnetic properties.

Formation of Multinuclear Vanadium Oxide Clusters

Research has demonstrated that VO(OiPr)₃ can participate in controlled condensation reactions leading to discrete multinuclear complexes. The precise structure of these assemblies depends on reaction conditions, including solvent choice, temperature, and the presence of additional ligands or structure-directing agents:

- Dimeric structures: Formation of V₂O₂ rings where two vanadium centers are linked by bridging alkoxide ligands

- Tetranuclear complexes: Creation of V₄O₄ eight-membered rings with both μ-oxo and μ-alkoxo bridging ligands

- Higher nuclearity clusters: Assembly of more complex architectures through careful manipulation of reaction parameters

A particularly notable example involves the formation of a discrete, centrosymmetric dimer in which two vanadium atoms are bridged by two methoxide ligands. More complex structures include a V₄O₄ eight-membered ring with both μ-oxo and μ-alkoxo bridging ligands, capped above and below by triply bridging methoxo ligands.

Structural Characterization of Vanadium Oxide Clusters

The structural integrity and stability of these vanadium oxide clusters vary significantly depending on their composition and the nature of the coordinating ligands. NMR spectroscopic studies reveal that while some complexes maintain their solid-state structure in solution, others undergo dynamic processes including ligand exchange and structural rearrangement.

The replacement of methoxide groups with less labile alkoxide ligands significantly enhances the structural stability of these oligomeric frameworks. This observation provides valuable guidance for the design of robust vanadium oxide clusters with potential applications in catalysis and materials science.

Air-Free Synthetic Methodologies for Oxovanadium(V) Complexes

The moisture and air sensitivity of vanadium(V) oxytriisopropoxide necessitates the development and implementation of specialized synthetic methodologies to ensure successful preparation and manipulation of derived oxovanadium(V) complexes. These techniques are essential for maintaining the integrity of both the precursor and the resulting complexes.

Surface Reactions and Supported Catalysts

The grafting of VO(OiPr)₃ onto oxide supports represents an important application requiring precise control of reaction conditions to ensure successful immobilization. When exposed to silica surfaces, vanadium(V) oxytriisopropoxide undergoes reactions with both isolated silanol groups and strained siloxane bridges:

- Reaction with silanol groups: ≡SiOH + VO(OiPr)₃ → ≡SiO-VO(OiPr)₂ + iPrOH

- Reaction with strained siloxane bridges: leading to additional anchoring points and higher vanadium loadings than expected based solely on silanol density

These surface reactions have been thoroughly characterized by infrared spectroscopy, which shows the complete consumption of isolated silanol signals and the appearance of new bands corresponding to the isopropoxide ligands remaining on the grafted vanadium species. The precise nature of the surface species can be further elucidated through advanced spectroscopic techniques and computational modeling.

Thermal Transformation Pathways

A fascinating aspect of oxovanadium(V) alkoxide chemistry involves the thermal transformations these complexes can undergo. DFT studies have revealed potential reaction pathways for the transformation of surface-grafted vanadium species upon heating:

- Concerted pathway: Involving transition states where both C-H and C-O bonds of isopropoxide ligands are cleaved

- Two-step radical pathway: Proceeding through radical intermediates in a more complex transformation

Both pathways involve a six-membered arrangement where a methyl group from an isopropoxide ligand is placed in close proximity to the vanadium-oxo functional group. The thermal transformation includes the transfer of a proton from the methyl group of the isopropoxide to the vanadyl oxygen, resulting in structural reorganization of the vanadium complex. These mechanistic insights provide valuable guidance for the controlled synthesis and thermal processing of vanadium-based materials.

Epoxidation Mechanisms via Peroxovanadium Intermediates

Vanadium(V) oxytriisopropoxide serves as a precursor for peroxovanadium(V) intermediates, which are critical in stereoselective epoxidation. These complexes form through reactions with oxidizing agents like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂), activating the vanadium center for oxygen transfer to alkenes [2] [4].

Stereoselective Oxygen Atom Transfer Pathways

The stereoselectivity of epoxidation arises from the geometry of peroxovanadium(V) intermediates. For example, in the presence of tert-butyl hydroperoxide, VO(OiPr)₃ forms a (tert-butyl peroxy)vanadium(V) complex that adopts a chair-like conformation when coordinating alkenols [3]. This folding minimizes steric clashes between substituents on the alkene and the bulky isopropoxide ligands, directing oxygen transfer to the less hindered face. Studies show that substrates like cis-2-(prop-1-en-1-yl)cyclohexanol achieve up to 9:1 diastereomeric ratios under these conditions [3].

Table 1: Diastereoselectivity in VO(OiPr)₃-Catalyzed Epoxidation

| Substrate | Diastereomeric Ratio (cis:trans) |

|---|---|

| Cyclohexene | 1:1 (non-selective) |

| Styrene | 3:1 |

| cis-2-Allylcyclohexanol | 9:1 |

The mechanism involves a syn-periplanar attack of the peroxo oxygen on the alkene, facilitated by hydrogen bonding between the substrate’s hydroxyl group and the vanadium-bound oxo ligand [3] [4]. This interaction stabilizes the transition state, ensuring high enantioselectivity in cyclic ether formation.

Radical-Mediated Epoxidation Pathways in Aerobic Conditions

Under aerobic conditions, VO(OiPr)₃ participates in radical-mediated epoxidations. The vanadium(IV) oxo-hydroxo species, generated in situ, reacts with O₂ to form a superoxo-vanadium(V) intermediate [2]. This complex abstracts hydrogen atoms from ether solvents like tetrahydrofuran (THF), generating carbon-centered radicals that propagate chain reactions. For instance, cyclohexene epoxidation proceeds via:

- Radical Initiation:

$$ \text{V}^{IV}\text{O(OH)} + \text{O}2 \rightarrow \text{V}^{V}\text{O(O}2\text{)} + \text{HO}_2^\bullet $$ [2] - Hydrogen Abstraction:

$$ \text{HO}2^\bullet + \text{THF} \rightarrow \text{THF}^\bullet + \text{H}2\text{O}_2 $$ - Epoxide Formation:

$$ \text{V}^{V}\text{O(O}_2\text{)} + \text{alkene} \rightarrow \text{epoxide} + \text{V}^{IV}\text{O(OH)} $$

This pathway achieves 61% yield in cyclohexene epoxidation using acetonitrile as the solvent, with turnover numbers (TON) exceeding 500 [4].

Table 2: Aerobic Epoxidation Efficiency

| Oxidant | Solvent | Yield (%) | TON |

|---|---|---|---|

| O₂ | THF | 45 | 320 |

| O₂/H₂O₂ | CH₃CN/H₂O | 61 | 510 |

| t-BuOOH | CHCl₃ | 86 | 720 |

Asymmetric Transfer Hydrogenation Catalysis

VO(OiPr)₃ catalyzes asymmetric transfer hydrogenation of ketones and imines using isopropanol as a hydrogen donor. The mechanism involves a vanadium-hydride intermediate, formed via β-hydride elimination from the isopropoxide ligand:

$$ \text{VO(OiPr)}3 + \text{R}2\text{C=O} \rightarrow \text{VO(OiPr)}2\text{H} + \text{R}2\text{CHOH} $$

Chiral induction occurs through non-covalent interactions between the substrate and the isopropoxide groups, achieving enantiomeric excess (ee) up to 88% for aromatic ketones [1].

Role in Mukaiyama-Type Oxidation Reactions

In Mukaiyama oxidations, VO(OiPr)₃ activates silyl enol ethers for hydroxylation. The vanadium center coordinates the enol ether’s oxygen, polarizing the C=C bond for nucleophilic attack by water:

$$ \text{R}3\text{Si-O-C=CH}2 + \text{H}2\text{O} \xrightarrow{\text{VO(OiPr)}3} \text{R}3\text{Si-OH} + \text{HO-C-CH}2\text{OH} $$

This method converts sterically hindered enol ethers to 1,2-diols in >90% yield, surpassing VO(acac)₂ in substrates with bulky substituents [1].

Comparative Catalytic Efficiency with Vanadyl Acetylacetonate Systems

VO(OiPr)₃ exhibits superior performance to VO(acac)₂ in multiple reactions:

Table 3: Catalyst Comparison

| Reaction Type | VO(OiPr)₃ Yield (%) | VO(acac)₂ Yield (%) |

|---|---|---|

| Cyclohexene Epoxidation | 86 | 72 |

| Styrene Asymmetric H₂O | 88 ee | 65 ee |

| Mukaiyama Oxidation | 92 | 78 |

The isopropoxide ligands in VO(OiPr)₃ enhance solubility in nonpolar solvents and provide a more electron-deficient vanadium center, accelerating oxidative transformations [1] [4]. Conversely, VO(acac)₂’s acetylacetonate ligands favor coordination of polar substrates, making it less effective in hydrophobic environments.

Vanadium oxytriisopropoxide serves as a highly effective precursor for atomic layer deposition of vanadium oxide thin films, offering exceptional control over film thickness and composition. The compound demonstrates remarkable thermal stability and volatility characteristics that make it particularly suitable for precise thin film fabrication processes [1] [2].

Surface Reaction Mechanisms with Ozone and Water

The surface chemistry of vanadium oxytriisopropoxide during atomic layer deposition involves distinct reaction pathways depending on the oxygen source employed. When water vapor is utilized as the oxygen source, the process follows a ligand exchange mechanism where the isopropoxide groups are sequentially replaced by hydroxyl groups, ultimately forming vanadium oxide films [1] [3]. The reaction proceeds through intermediate surface species, with complete saturation typically achieved within the temperature range of 125-200°C [1] [2].

The ligand exchange process with water vapor produces predominantly amorphous vanadium oxide films with a growth rate of approximately 0.030 nanometers per cycle [3]. Mass uptake studies using quartz crystal microbalance techniques reveal an overall mass gain of 20 nanograms per square centimeter per complete atomic layer deposition cycle, indicating efficient precursor utilization and surface saturation [1] [2].

In contrast, when ozone is employed as the oxygen source, the surface reaction follows a combustion mechanism that results in higher growth rates of approximately 0.045 nanometers per cycle [3] [4]. This ozone-based process produces polycrystalline vanadium oxide films directly during deposition, eliminating the need for post-deposition annealing treatments [4]. The combustion reaction generates carbon dioxide and water as primary gaseous byproducts, ensuring clean film formation without carbon contamination [4].

The temperature dependence of these reaction mechanisms shows optimal performance within the 50-200°C range, with surface saturation behavior maintained consistently between 125-200°C [1] [3]. Above 160°C, thermal decomposition of the precursor begins to compete with the controlled surface reactions, leading to diminished film quality and non-uniform growth [3].

Controlled Doping Strategies for Transition Metal Oxides

Vanadium oxytriisopropoxide enables sophisticated doping strategies for modifying the electronic and optical properties of transition metal oxide films. Tungsten doping represents one of the most successful approaches, achieved through chemical vapor deposition co-deposition techniques using tungsten hexachloride or tungsten ethoxide precursors [5]. Tungsten concentrations ranging from 1-3 atomic percent effectively reduce the metal-to-insulator transition temperature from 68°C to as low as 5°C, making these materials ideal for smart window applications [5].

Niobium doping through atomic layer deposition sequential processes allows for precise control of electrical properties in vanadium oxide films [6] [7]. Niobium concentrations between 5-20 molar percent result in systematic modifications to the electronic band structure, enhancing conductivity while maintaining the fundamental vanadium oxide crystal structure [6]. These niobium-doped films demonstrate improved performance in electronic device applications, particularly in resistive switching memory devices [6].

Molybdenum incorporation via ion implantation techniques provides enhanced electrical conductivity in vanadium oxide films [8]. The molybdenum doping concentration range of 2-10 atomic percent creates additional electronic states within the band gap, facilitating improved charge transport properties essential for energy storage applications [8]. However, careful control of the molybdenum oxidation state is crucial to achieve optimal electronic properties [8].

Titanium doping through sol-gel incorporation methods results in phase segregation effects that create multifunctional coating properties [5]. The formation of distinct vanadium oxide and titanium dioxide phases within the same film structure provides combined thermochromic and photocatalytic functionalities [5]. Titanium concentrations of 5-15 atomic percent maintain the vanadium oxide thermochromic behavior while introducing additional optical properties [5].

Nickel oxide doping via pulsed laser deposition demonstrates significant effects on electrical conductivity and optical properties [6] [9]. Nickel concentrations of 6-8 percent result in decreased direct current conductivity while increasing the optical band gap from 2.32 to 2.93 electron volts [6] [9]. These modifications make nickel-doped vanadium oxide films suitable for thermoelectric generator applications [6] [9].

Indium doping through spray pyrolysis techniques enables fine-tuning of optical and electronic properties [7]. Indium concentrations up to 30 atomic percent cause systematic increases in the optical band gap energy, accompanied by enhanced structural disorder and decreased crystallite sizes [7]. The substitution of lower valence indium ions for vanadium ions creates controlled defect states that modify the electronic transport properties [7].

Chemical Vapor Deposition of Functional Vanadate Materials

Chemical vapor deposition techniques utilizing vanadium oxytriisopropoxide enable the synthesis of diverse functional vanadate materials with tailored properties for specific applications. The atmospheric pressure chemical vapor deposition approach offers significant advantages for large-scale manufacturing processes while maintaining excellent film quality and uniformity [10] [5].

Vanadium tetrachloride and water vapor systems operating at temperatures between 450-550°C produce high-quality vanadium dioxide films with excellent thermochromic properties [5]. The phase selectivity depends critically on the precursor ratio and reactor temperature, with temperatures above 550°C and water excess favoring vanadium dioxide formation over vanadium pentoxide [5]. These films demonstrate thermochromic transition temperatures of approximately 67°C, suitable for smart window applications [10] [5].

Vanadium oxytrichloride systems combined with water vapor enable the formation of vanadium dioxide films at reactor temperatures above 550°C [5]. However, this system requires low total gas flow rates below 1 liter per minute to achieve complete substrate coverage [5]. The resulting films exhibit excellent optical switching properties with significant changes in infrared transmission across the metal-to-insulator transition [10].

Vanadium oxytriisopropoxide combined with oxygen enables the synthesis of vanadium pentoxide films at moderate temperatures between 400-500°C [10]. The growth rates typically range from 1-5 nanometers per minute, providing reasonable deposition times for practical applications [10]. These films demonstrate excellent electrochemical properties when employed as electrode materials in energy storage devices [10].

Advanced vanadate synthesis approaches include the use of vanadium pentoxide and potassium chloride systems for the formation of vanadium disulfide materials [11]. Operating temperatures between 600-800°C with growth rates of 20-100 nanometers per minute enable rapid synthesis of two-dimensional vanadium disulfide crystals on mica and sapphire substrates [11]. These materials exhibit unique electronic properties suitable for next-generation electronic devices [11].

Sodium metavanadate and sulfur precursor systems provide an alternative route for vanadium disulfide synthesis without salt contamination [11]. The atmospheric pressure chemical vapor deposition process operates at 500-700°C with growth rates of 5-25 nanometers per minute, producing high-purity vanadium disulfide films on silicon dioxide substrates [11]. The high sulfur concentration ensures maintenance of sulfur vapor pressure during synthesis, promoting pure phase formation [11].

Nanocomposite Fabrication for Lithium-Ion Battery Anodes

Vanadium oxytriisopropoxide serves as a versatile precursor for creating advanced nanocomposite materials specifically designed for lithium-ion battery anode applications. The hierarchical nanostructures achievable through controlled synthesis processes provide exceptional electrochemical performance combined with excellent mechanical stability [12] [13] [14].

Vanadium pentoxide graphene nanocomposites represent a significant advancement in battery electrode technology [12] [14]. The synthesis process involves slow hydrolysis of vanadyl triisobutoxide on graphene oxide followed by thermal treatment, creating hierarchical structures with thin vanadium pentoxide films uniformly anchored on graphene sheets [14]. These nanocomposites deliver specific capacities of 243 milliampere-hours per gram at 50 milliamperes per gram current density, with rate performance extending to 86 milliampere-hours per gram at 15 amperes per gram [14].

The enhanced electrochemical performance of vanadium pentoxide graphene nanocomposites results from multiple synergistic effects [14]. The graphene component provides excellent electronic conductivity and mechanical support, while the thin vanadium pentoxide films offer high surface area for lithium-ion intercalation [14]. The hierarchical nanostructure accommodates volume changes during lithiation and delithiation cycles, resulting in 64 percent capacity retention after 300 cycles at 500 milliamperes per gram [14].

Vanadium pentoxide carbon tin dioxide hybrid nanobelts demonstrate superior performance through synergistic effects between multiple active components [15]. The synthesis involves controlled incorporation of ultrafine tin dioxide nanocrystals tightly linked with glucose on the vanadium pentoxide surface [15]. These hybrid nanobelts exhibit reversible capacities exceeding 400 milliampere-hours per gram with enhanced architectural stability compared to conventional carbon-vanadium pentoxide composites [15].

Vanadium carbide reduced graphene oxide nanocomposites offer exceptional performance for both lithium-ion and sodium-ion battery applications [13]. The synthesis follows a metal-carbon bonding process during high-temperature carburization, creating multilayered structures with vanadium carbide nanosheets sandwiched between reduced graphene oxide layers [13]. These nanocomposites achieve specific capacities of 523 milliampere-hours per gram at 1C rate with nearly 100 percent coulombic efficiency maintained for 500 cycles [13].

Atomic layer deposition enables uniform coating of vanadium oxide on multi-walled carbon nanotube electrodes, creating binder-free flexible composite electrode fabrics [16]. These composites demonstrate remarkable pseudocapacitive behavior with capacitances up to 1550 farads per gram per active mass of vanadium oxide [16]. The atomic layer deposition process ensures uniform coverage and controlled porosity, resulting in greatly improved electrical conductivity and cycle stability compared to conventional electrode materials [16].

Advanced nanocomposite architectures include vanadium-based compounds combined with copper oxide using preferential reduction techniques [17]. These innovative designs create high-performance composite anodes with specific capacities exceeding 400 milliampere-hours per gram and enhanced cycling stability [17]. The novel architecture provides multiple pathways for lithium-ion transport while maintaining structural integrity during extended cycling [17].

GHS Hazard Statements

H226 (97.78%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant